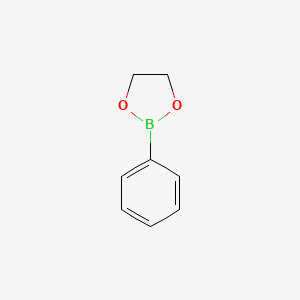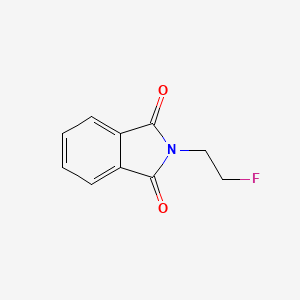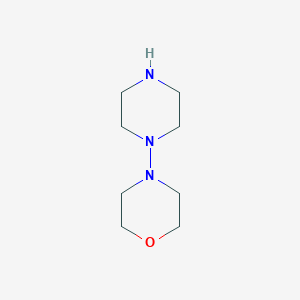
2-Butoxy-1,2-oxaborolane
Overview
Description
2-Butoxy-1,2-oxaborolane is an organoboron compound with the molecular formula C7H15BO2. It is a member of the oxaborolane family, characterized by a boron atom integrated into a five-membered ring structure. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxy-1,2-oxaborolane can be synthesized through the reaction of trialkylboron compounds with butanol. The process involves heating the mixture to facilitate the addition of butanol to the trialkylboron, followed by vacuum distillation to isolate the desired product . The reaction typically occurs at temperatures ranging from 98-102°C under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous distillation and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-1,2-oxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into borohydrides.
Substitution: It participates in substitution reactions, particularly in the Suzuki-Miyaura coupling, where it acts as a boron reagent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like sodium carbonate are employed in the Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Biaryl compounds in the Suzuki-Miyaura coupling.
Scientific Research Applications
2-Butoxy-1,2-oxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: As a reagent in the Suzuki-Miyaura coupling for the synthesis of biaryl compounds.
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Involved in the development of boron-containing drugs and diagnostic agents.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Butoxy-1,2-oxaborolane in the Suzuki-Miyaura coupling involves the transmetalation process, where the boron atom transfers an organic group to a palladium catalyst. This step is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The boron atom’s ability to form stable complexes with various organic groups makes it a valuable reagent in this reaction.
Comparison with Similar Compounds
Similar Compounds
- 2-Butoxy-1,2-oxaborolan
- 2-Butyloxy-1,2-oxaborolane
- Butyl borate
Uniqueness
2-Butoxy-1,2-oxaborolane stands out due to its specific structure, which provides unique reactivity in the Suzuki-Miyaura coupling. Its butoxy group enhances its solubility and stability, making it more efficient in certain reactions compared to other similar compounds .
Properties
IUPAC Name |
2-butoxyoxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO2/c1-2-3-6-9-8-5-4-7-10-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNWTPGZNNEXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(CCCO1)OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550399 | |
| Record name | 2-Butoxy-1,2-oxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4525-53-5 | |
| Record name | 2-Butoxy-1,2-oxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


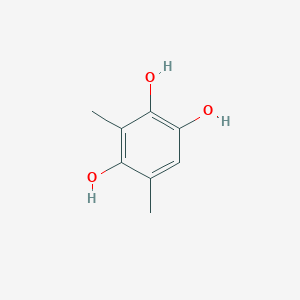
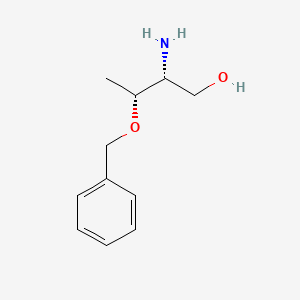
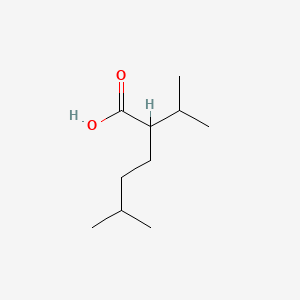
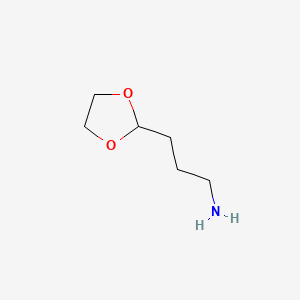
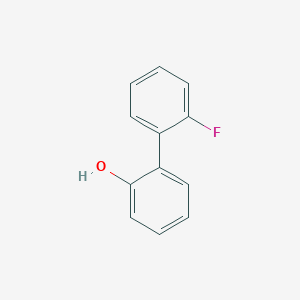
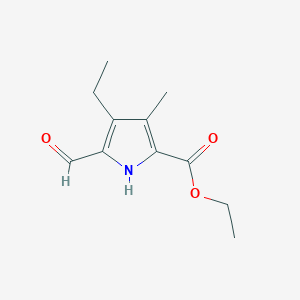
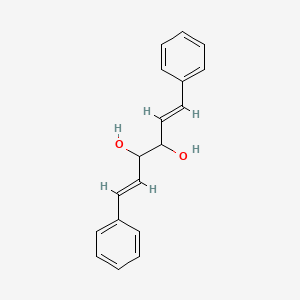
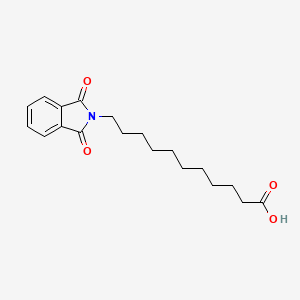
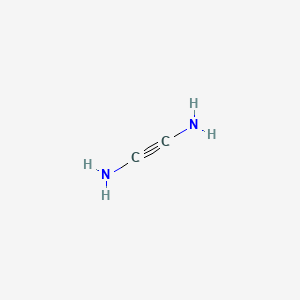
![4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B3052713.png)
